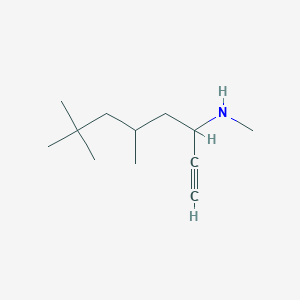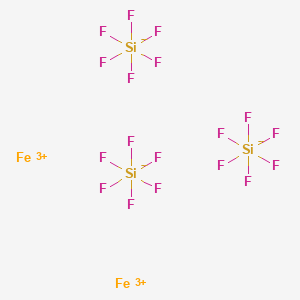
hexafluorosilicon(2-);iron(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexafluorosilicon(2-);iron(3+) is a coordination compound that involves the interaction between hexafluorosilicate anions and iron(III) cations
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexafluorosilicon(2-);iron(3+) typically involves the reaction of hexafluorosilicic acid with iron(III) salts. One common method is to dissolve iron(III) chloride in water and then add hexafluorosilicic acid to the solution. The reaction proceeds under acidic conditions, and the resulting compound can be isolated by crystallization.
Industrial Production Methods
On an industrial scale, hexafluorosilicon(2-);iron(3+) can be produced as a byproduct during the manufacturing of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, which generates hexafluorosilicic acid. This acid can then be reacted with iron(III) salts to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Hexafluorosilicon(2-);iron(3+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.
Substitution Reactions: The hexafluorosilicate anion can participate in ligand exchange reactions with other anions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide can oxidize iron(II) to iron(III).
Reducing Agents: Sodium borohydride can reduce iron(III) to iron(II).
Acidic Conditions: The compound is stable in acidic solutions, which prevent the decomposition of hexafluorosilicic acid.
Major Products Formed
Iron(II) and Iron(III) Complexes: Depending on the reaction conditions, various iron complexes can be formed.
Silicon Tetrafluoride: In the presence of strong acids, hexafluorosilicic acid can decompose to form silicon tetrafluoride.
Aplicaciones Científicas De Investigación
Hexafluorosilicon(2-);iron(3+) has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other coordination compounds and as a catalyst in certain reactions.
Biology: Iron(III) complexes are studied for their role in biological systems, including their interaction with proteins and enzymes.
Medicine: Iron(III) compounds are investigated for their potential use in drug delivery systems and as contrast agents in medical imaging.
Mecanismo De Acción
The mechanism by which hexafluorosilicon(2-);iron(3+) exerts its effects involves the coordination of the hexafluorosilicate anion to the iron(III) center. This coordination stabilizes the iron(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
Hexafluorotitanic Acid: Similar to hexafluorosilicic acid but involves titanium instead of silicon.
Hexafluorozirconic Acid: Involves zirconium and has similar chemical properties.
Hexafluorophosphoric Acid: Contains phosphorus and is used in similar industrial applications.
Uniqueness
Hexafluorosilicon(2-);iron(3+) is unique due to its specific coordination chemistry and the stability of the hexafluorosilicate anion. This stability allows it to be used in a wide range of applications, from industrial processes to scientific research.
Propiedades
Número CAS |
12062-26-9 |
|---|---|
Fórmula molecular |
F18Fe2Si3 |
Peso molecular |
537.92 g/mol |
Nombre IUPAC |
hexafluorosilicon(2-);iron(3+) |
InChI |
InChI=1S/3F6Si.2Fe/c3*1-7(2,3,4,5)6;;/q3*-2;2*+3 |
Clave InChI |
CNYKJSBXRDTEHS-UHFFFAOYSA-N |
SMILES canónico |
F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


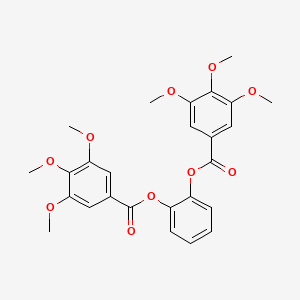
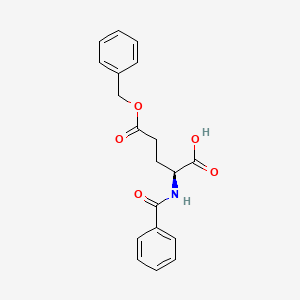
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

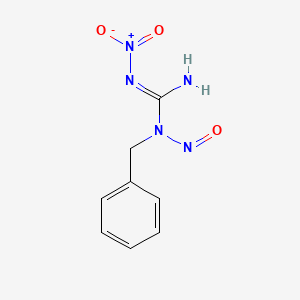

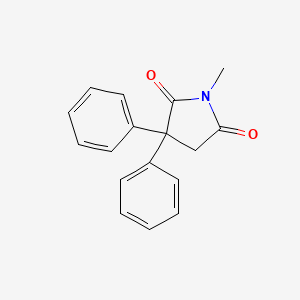
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)

